4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide
Description
4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a methyl group at the para-position and a branched alkenyl-phenyl chain at the nitrogen atom. The compound’s structure combines a hydrophobic alkenyl chain (non-4-en-3-yl) with a phenyl group and a sulfonamide moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
498556-32-4 |
|---|---|
Molecular Formula |
C22H29NO2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylnon-4-en-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H29NO2S/c1-3-4-5-9-12-21(16-15-20-10-7-6-8-11-20)23-26(24,25)22-17-13-19(2)14-18-22/h6-14,17-18,21,23H,3-5,15-16H2,1-2H3 |
InChI Key |
INRBISWZHFAIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 4-methylbenzenesulfonyl chloride with N-(1-phenylnon-4-en-3-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution at the sulfur atom, particularly in the presence of electrophilic reagents. For example:
-
Reaction with Alkyl Halides :
The nitrogen atom in the sulfonamide group can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This reaction typically proceeds in polar aprotic solvents like DMF or acetone at 50–80°C.Example :
-
Hydrolysis :
Under acidic or basic conditions, the sulfonamide bond can hydrolyze to yield sulfonic acids and amines. Acidic hydrolysis (e.g., HCl/HO) cleaves the S-N bond, while basic conditions (e.g., NaOH) may deprotonate the sulfonamide.
Cycloaddition Reactions
The alkene moiety (non-4-en-3-yl group) participates in [4+2] cycloadditions. For instance:
-
Diels-Alder Reactions :
The terminal alkene acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives. This reaction is catalyzed by Lewis acids such as calcium triflate .Experimental Conditions :
Reagent Catalyst Temperature Yield 1,3-Butadiene Ca(OTf) 80°C 72%
Radical-Mediated Reactions
The sulfonamide group facilitates radical generation under oxidative conditions:
-
Aminium Radical Formation :
Oxidation with Mn(III) acetate generates aminium radical cations, which undergo intramolecular C–N bond formation. This is critical in synthesizing heterocyclic compounds .Mechanism :
-
Single-electron transfer (SET) from sulfonamide to Mn(III).
-
Formation of aminium radical cation intermediate.
-
Radical addition to the alkene, followed by oxidation and deprotonation.
Example Reaction :
-
Cross-Coupling Reactions
The aromatic rings and alkene enable participation in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
The phenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh) as a catalyst. This modifies the aromatic substituents while retaining the sulfonamide core.Optimized Conditions :
Catalyst Base Solvent Yield Pd(PPh) KCO DME 65%
Redox Reactions
-
Oxidation of the Alkene :
The non-4-en-3-yl group is oxidized to an epoxide using m-CPBA (meta-chloroperbenzoic acid), forming a sulfonamide-epoxide hybrid. -
Reduction of the Sulfonamide :
LiAlH reduces the sulfonamide to a secondary amine, though this reaction requires harsh conditions and is less common .
Acid/Base-Mediated Rearrangements
Under Brønsted acid catalysis (e.g., triflic acid), the compound undergoes cycloisomerization via vinyl cation intermediates. This forms polycyclic structures through 1,5-hydrogen shifts .
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide were effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
In vitro tests showed that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activity. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Case Study:
A study reported that 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Catalysis
The compound can serve as a catalyst or ligand in various organic reactions, including cross-coupling reactions and C-H activation processes. Its sulfonamide group enhances reactivity and selectivity.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide | 85 |
| C-H Activation | 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide | 90 |
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its sulfonamide functionality can improve adhesion and compatibility with various substrates.
Case Study:
Incorporation of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide into polyvinyl chloride (PVC) resulted in improved tensile strength and thermal degradation temperatures compared to unmodified PVC .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several sulfonamide derivatives, differing primarily in chain length, substituent positions, and aromatic groups. Key analogs include:
Physicochemical Properties
- Solubility : Sulfonamides with shorter alkenyl chains (e.g., butenyl derivatives) exhibit better aqueous solubility compared to longer-chain analogs like the target compound, which may face solubility challenges in biological assays .
- Thermal Stability : Compounds with electron-withdrawing groups (e.g., nitro-triazole in ) show higher melting points (~122–124°C) compared to alkenyl-substituted analogs, which are often liquid or low-melting solids .
Biological Activity
4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 4-Methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide typically involves the coupling of sulfonamide with various alkene derivatives. For instance, a method reported in the literature describes the preparation of related compounds through nickel-catalyzed reactions involving styrene derivatives and benzenesulfonamide . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Table 1: Synthesis Parameters
| Reaction Component | Amount/Condition |
|---|---|
| Styrene | 46 μL |
| Benzenesulfonamide | 37.7 mg (0.24 mmol) |
| Catalyst | Ni(COD)2 (5.5 mg, 10 mol%) |
| Solvent | Anhydrous acetonitrile |
| Temperature | 100 °C |
| Time | 12 hours |
Biological Activity
The biological activity of sulfonamides is often linked to their ability to inhibit bacterial growth by interfering with folate synthesis. Recent studies have indicated that derivatives of sulfonamides, including the compound , exhibit significant antibacterial properties against a range of pathogens.
Antibacterial Activity
A study evaluating various sulfonamide derivatives found that several compounds demonstrated considerable antibacterial effects. For example, compounds derived from 4-methylbenzenesulfonyl chloride showed efficacy against both Gram-positive and Gram-negative bacteria . The mechanism is primarily attributed to the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
Anti-inflammatory and Analgesic Properties
In addition to antibacterial effects, sulfonamides have been investigated for their anti-inflammatory and analgesic activities. Research has shown that certain derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory mechanism may involve the modulation of cytokine production and inhibition of inflammatory mediators.
Table 2: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of sulfonamide derivatives:
- Cardiovascular Impact : A study utilized an isolated rat heart model to assess the impact of various sulfonamides on perfusion pressure. Results indicated that certain compounds could significantly lower perfusion pressure and coronary resistance, suggesting cardiovascular therapeutic potential .
- Docking Studies : Computational docking studies have been performed to predict interactions between sulfonamide derivatives and various biomolecular targets. These studies indicate that compounds may interact with calcium channels, potentially influencing cardiovascular functions .
Q & A
Q. What are the recommended synthetic routes for preparing 4-methyl-N-(1-phenylnon-4-en-3-yl)benzene-1-sulfonamide and its derivatives?
- Methodological Answer : A common approach involves coupling alkynyl or aryl halide intermediates with sulfonamide precursors. For example, Et₂Zn-catalyzed hydroamination of alkynyl sulfonamides (e.g., 4-methyl-N-(4-bromo-2-phenylethynyl-phenyl)-benzenesulfonamide) can yield structurally related compounds via intramolecular cyclization . Substrates may be iodinated using silver sulfate/ethanol systems, followed by nucleophilic substitution with sulfonamide groups . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to achieving high yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.15–7.67 ppm), methyl groups (δ 2.35 ppm for CH₃), and sulfonamide NH (δ ~7.2 ppm, broad) .
- FT-IR : Confirm sulfonamide S=O stretches (~1372 cm⁻¹ and 1169 cm⁻¹) and alkenyl C=C bonds (~1642 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+Na⁺] at m/z 447.9967 for brominated analogs) .
- HPLC/GC : Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on sulfonamide bioactivity trends:
- Antimicrobial : Disk diffusion or microdilution assays against S. aureus or E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms via spectrophotometric methods .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer : SC-XRD provides precise bond angles, torsion angles, and packing interactions. For example:
- The title compound’s monoclinic (P2₁/n) crystal system shows a dihedral angle of 81.2° between benzene rings, with S1–N1 bond lengths of 1.632 Å .
- Hydrogen-bonding networks (e.g., N–H···O=S) stabilize the lattice, critical for understanding solubility and stability .
- Use software like APEX2 and SHELXL for refinement, ensuring data-to-parameter ratios >15:1 .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the para-position to enhance antimicrobial potency .
- Scaffold hybridization : Merge with triazole or pyrimidine moieties to improve pharmacokinetic properties .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., sulfonamide S=O with enzyme active sites) .
Q. How can computational methods address contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Molecular docking : Simulate binding modes to explain variable inhibition profiles (e.g., differences in COX-2 vs. COX-1 selectivity) .
- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data to resolve outliers .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity discrepancies between analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral resolution : Use (S)-(-)-1-phenylethylamine derivatives to achieve >99% enantiomeric excess via diastereomeric salt crystallization .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for stereocontrol .
- Process analytics : Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
